molecular formula C21H16ClN3O3 B4329150 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide CAS No. 501921-66-0

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide

Cat. No. B4329150
CAS RN: 501921-66-0
M. Wt: 393.8 g/mol
InChI Key: LVHJQTPEHXMAJG-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific class of enzymes known as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide involves the inhibition of this compound, which are enzymes responsible for the removal of acetyl groups from histone proteins. By inhibiting this compound, this compound promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential application in cancer treatment, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide is its high potency and specificity towards this compound. This makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research laboratories.

Future Directions

There are several future directions for the research and development of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Another direction is the development of analogs of this compound with improved potency and selectivity towards specific HDAC isoforms. Finally, further research is needed to explore the potential applications of this compound in other fields of scientific research, such as inflammation and neurodegeneration.

Scientific Research Applications

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is cancer treatment, as this compound are known to play a critical role in the development and progression of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-13-10-19(24-28-13)23-21(27)20(26)17-12-25(18-5-3-2-4-16(17)18)11-14-6-8-15(22)9-7-14/h2-10,12H,11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHJQTPEHXMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135084
Record name 1-[(4-Chlorophenyl)methyl]-N-(5-methyl-3-isoxazolyl)-α-oxo-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501921-66-0
Record name 1-[(4-Chlorophenyl)methyl]-N-(5-methyl-3-isoxazolyl)-α-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501921-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-N-(5-methyl-3-isoxazolyl)-α-oxo-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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